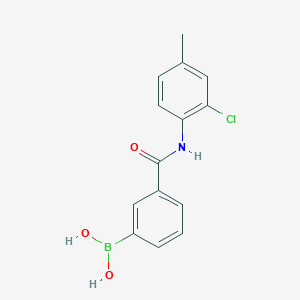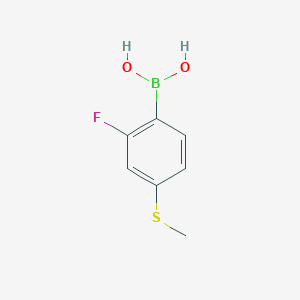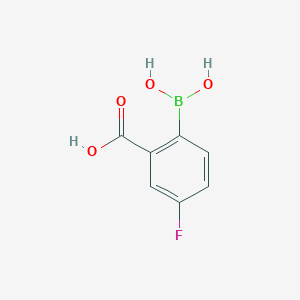
4-fluorobenzènesulfonate de 2,4,6-trichlorophényle
Vue d'ensemble
Description
2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C12H6Cl3FO3S and its molecular weight is 355.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Le 4-fluorobenzènesulfonate de 2,4,6-trichlorophényle est utilisé en recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé dans diverses expériences pour comprendre le comportement et les interactions des protéines.
Imagerie par fluorescence
Ce composé a été utilisé dans la synthèse et la caractérisation de nouveaux dérivés tris (trichlorophényl) méthyle radicalaires hydrosolubles présentant une émission de doublet rouge . Ces dérivés sont utilisés en imagerie par fluorescence, une technique utilisée pour visualiser les structures cellulaires et subcellulaires dans les systèmes biologiques vivants.
Agents de bio-imagerie
Les radicaux tris (trichlorophényl) méthyle stables, qui peuvent être dérivés du this compound, ont suscité un intérêt en tant qu'agents de bio-imagerie entièrement organiques . Ces agents combinent des propriétés fluorescentes et paramagnétiques, ce qui les rend utiles pour diverses applications d'imagerie.
Études d'absorption cellulaire
Les dérivés hydrosolubles de ce composé ont été utilisés pour étudier l'absorption cellulaire . Ceci est important pour comprendre comment les cellules interagissent avec diverses substances, ce qui peut être crucial dans les études de délivrance de médicaments et de toxicité.
Radicaux luminescents
Le radical tris (2,4,6-trichlorophényl) méthyle stable (TTM) et ses dérivés, qui peuvent être dérivés du this compound, représentent une classe de molécules fluorescentes à coque ouverte avec une émission dans le spectre orange à proche infrarouge . Ces molécules sont des candidates intéressantes pour surmonter le problème des statistiques de spin dans les émetteurs conventionnels à coque fermée, ce qui est un facteur limitant pour l'efficacité dans les dispositifs organiques électroluminescents (OLED) .
Sondes magnétiques en imagerie RPE biomédicale
Les radicaux de Finlande, une sous-classe de radicaux trityles non fluorescents qui peuvent être rendus hydrosolubles, ont été utilisés comme sondes magnétiques en imagerie RPE biomédicale . Ces étiquettes de spin radicalaires présentent une faible toxicité et une résonance à ligne unique étroite, permettant un contraste élevé et une qualité d'image supérieure .
Propriétés
IUPAC Name |
(2,4,6-trichlorophenyl) 4-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3FO3S/c13-7-5-10(14)12(11(15)6-7)19-20(17,18)9-3-1-8(16)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXQJFBOZVITBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248461 | |
| Record name | 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-37-1 | |
| Record name | 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)






![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)




